N-isoquinolin-5-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide
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Overview
Description
N-isoquinolin-5-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of sulfonylbenzamides. This compound is characterized by the presence of an isoquinoline ring, a morpholine ring, and a sulfonyl group attached to a benzamide core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isoquinolin-5-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the isoquinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzamide Core: The benzamide core is formed by reacting the sulfonylated isoquinoline with an appropriate benzoyl chloride derivative.
Morpholine Ring Formation: The morpholine ring is introduced through a nucleophilic substitution reaction involving the benzamide derivative and morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-isoquinolin-5-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles such as amines or thiols can replace the morpholine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Derivatives with substituted morpholine rings.
Scientific Research Applications
N-isoquinolin-5-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent for diseases such as inflammation and neurodegenerative disorders.
Chemical Biology: It serves as a tool compound for studying the interactions between small molecules and biological macromolecules, aiding in the identification of new drug targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-isoquinolin-5-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell proliferation and survival. The compound’s sulfonyl group is crucial for its binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
N-isoquinolin-5-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide: shares structural similarities with other sulfonylbenzamides and isoquinoline derivatives, such as:
Uniqueness
- This compound is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a more effective compound in certain applications compared to its analogs.
Properties
IUPAC Name |
N-isoquinolin-5-yl-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-15-5-6-16(13-20(15)29(26,27)24-9-11-28-12-10-24)21(25)23-19-4-2-3-17-14-22-8-7-18(17)19/h2-8,13-14H,9-12H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYYCEMIIXZGBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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